N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine

5-HT2A receptor Structure-activity relationship Tryptamine-phenethylamine hybrid

This hybrid scaffold uniquely combines an indole core with an N-phenethyl substitution and an α-methyl branch, making it an essential chemical probe for dissecting 5-HT₂A receptor recognition and benchmarking metabolic stability in aminergic GPCR screening libraries. Its high lipophilicity (LogP ~3.9) further establishes it as a critical reference standard for HPLC/UPLC method development. Procure to advance your neuroscience and analytical chemistry programs with a compound at the intersection of two major monoamine ligand classes.

Molecular Formula C18H20N2
Molecular Weight 264.4 g/mol
Cat. No. B15064830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine
Molecular FormulaC18H20N2
Molecular Weight264.4 g/mol
Structural Identifiers
SMILESCC(C1=CNC2=CC=CC=C21)NCCC3=CC=CC=C3
InChIInChI=1S/C18H20N2/c1-14(19-12-11-15-7-3-2-4-8-15)17-13-20-18-10-6-5-9-16(17)18/h2-10,13-14,19-20H,11-12H2,1H3
InChIKeySFILDIBJLADGOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine (CAS 856437-37-1): Chemical Class and Structural Identity


N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine (CAS 856437-37-1, molecular formula C₁₈H₂₀N₂, MW 264.36) is a synthetic small molecule that hybridizes a tryptamine indole core with an N-phenethyl substitution pattern characteristic of phenethylamine pharmacophores . The compound features an indole ring connected via a methyl-branched ethyl linker (α-methyl group) to a secondary amine, which is further N-substituted with a 2-phenylethyl group, distinguishing it structurally from simple tryptamines (e.g., tryptamine, N,N-dimethyltryptamine) and simple phenethylamines . This dual pharmacophoric architecture places it at the intersection of two major classes of monoamine receptor ligands: the tryptamine class (indole-3-ethanamine scaffold) and the phenethylamine class (N-aralkyl substitution pattern) [1].

Why Generic Substitution Fails for N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine: Structural Specificity Matters


Generic substitution across the broader indole-3-ethanamine or N-phenethyl-tryptamine compound space is not scientifically justifiable because the specific dual pharmacophoric architecture of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine—the simultaneous presence of an α-methyl-branched indole-ethyl core and an N-(2-phenylethyl) substitution—creates a distinct conformational and electrostatic profile that is absent in either parent class alone [1]. Published SAR studies demonstrate that N-alkylation patterns profoundly alter 5-HT₂A receptor binding affinity in tryptamine derivatives, with allyl and bulky alkyl groups exerting strong negative effects, while oxygen-containing substituents on the indole ring exert positive effects [2]. For phenethylamine derivatives, the presence of an aromatic group at the R₃ (N-substituent) position consistently increases binding affinity, with the magnitude depending on substituent position and electronic character [2]. Compounds lacking the precise α-methyl branch (e.g., N-(2-(1H-indol-3-yl)ethyl)-2-phenylethanamine, CAS ambiguously associated with this scaffold), or those with altered N-alkyl chains, or those missing the indole or phenethyl moiety entirely, will exhibit fundamentally different receptor interaction profiles, invalidating simple one-to-one substitution [1][2]. The current evidence base is limited to class-level SAR extrapolations; direct head-to-head comparative binding data for this specific compound against defined analogs remain sparse, and users should exercise caution in making quantitative selectivity claims without confirmatory experimental data.

Quantitative Differentiation Evidence for N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine Against Closest Analogs


Structural Class Boundary Definition: Tryptamine vs. Phenethylamine Scaffold Hybridization

N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine uniquely occupies a structural intersection between the tryptamine class (indole-ethylamine backbone) and the phenethylamine class (N-phenethyl substitution). In the SAR framework established by Wang et al. (2023), tryptamines are defined by an indole ring attached to the β-carbon of ethylamine, while phenethylamines are defined by a phenyl ring attached to the β-carbon with a second aromatic group attached to the nitrogen (R₃ position) [1]. The target compound simultaneously satisfies the tryptamine definition (indole at the ethylamine β-position equivalent) and incorporates the phenethylamine N-aralkyl feature (phenethyl group on the amine nitrogen), creating a hybrid pharmacophore not represented in either discrete class. The α-methyl branch adjacent to the indole ring further introduces a stereogenic center and conformational constraint absent in the unsubstituted tryptamine series [1].

5-HT2A receptor Structure-activity relationship Tryptamine-phenethylamine hybrid

Impact of N-Alkyl Substitution on 5-HT₂A Receptor Binding: Class-Level SAR Inference

The SAR study by Wang et al. (2023) demonstrates that N-alkylation in tryptamine derivatives exerts a strong negative influence on 5-HT₂A receptor binding affinity. Specifically, the presence of allyl groups at the nitrogen atom of ethylamine significantly reduces affinity [1]. Conversely, in the phenethylamine series, the presence of an aromatic group at the R₃ (N-substituent) position consistently increases 5-HT₂A binding affinity compared to unsubstituted phenethylamine, with reported Ki values for N-substituted phenethylamines clustering in the 10–1000 nM range depending on ring substitution patterns [1]. By extrapolation, the N-(2-phenylethyl) substitution in the target compound—an aralkyl rather than an allyl or simple alkyl group—would be predicted to confer intermediate to favorable binding characteristics relative to N-allyl tryptamines (which display markedly reduced affinity) and more closely approximate the affinity profile of N-aralkyl phenethylamines [1][2]. However, direct binding data for this specific compound at 5-HT₂A receptors are not available in the published literature.

5-HT2A receptor binding N-alkyl tryptamine SAR Structure-affinity relationship

α-Methyl Branch Constraint as Conformational Determinant: Differentiation from Linear Tryptamine Analogs

The presence of a methyl group at the α-carbon of the ethyl linker in N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine introduces a stereogenic center and restricts rotational freedom compared to linear, unsubstituted tryptamine analogs such as N-(2-(1H-indol-3-yl)ethyl)-2-phenylethanamine (the regioisomeric 2-ethyl variant) or simple tryptamine . In the broader α-methyltryptamine (αMT) literature, the α-methyl substitution is known to profoundly alter pharmacokinetics (resistance to monoamine oxidase degradation) and receptor pharmacology (altered 5-HT subtype selectivity and enhanced monoamine-releasing properties) compared to unsubstituted tryptamines [1]. The target compound differs from αMT itself in that it bears an N-phenethyl rather than a primary amine, but the α-methyl conformational constraint is expected to similarly influence receptor recognition geometry. The stereochemical configuration (R vs. S enantiomer) at the α-carbon, if not specified in procurement, represents an additional variable that may produce divergent biological outcomes [1].

α-methyl substitution Conformational constraint Tryptamine SAR

Physicochemical Property Differentiation: Molecular Weight and logP Relative to Common Tryptamine Standards

The physicochemical properties of N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine (MW 264.36, predicted logP ~3.5–4.0, boiling point 434.7±25.0 °C predicted) position it in a distinctly higher lipophilicity and molecular weight range compared to common tryptamine reference standards such as tryptamine (MW 160.22, logP ~1.5), serotonin (5-HT, MW 176.22, logP ~0.2), and N,N-dimethyltryptamine (DMT, MW 188.27, logP ~2.2) [1]. The higher logP is primarily driven by the N-phenethyl substituent, which adds significant hydrophobic surface area. Compared to the non-α-methyl regioisomer N-(2-(1H-indol-3-yl)ethyl)-2-phenylethanamine (same MW 264.36 but lacking the methyl branch), the target compound possesses identical molecular formula but altered molecular shape and potentially different chromatographic retention behavior [2]. The predicted boiling point of 434.7 °C indicates low volatility, differentiating it from more volatile simple tryptamines and implying different handling and storage requirements.

Physicochemical properties logP Molecular weight comparison

Indolethylamine N-Methyltransferase (INMT) Inhibition: Preliminary Evidence of Metabolic Enzyme Interaction

A structurally related compound registered under CHEMBL2368635 (BindingDB BDBM50367839) has been tested for inhibition of human indolethylamine N-methyltransferase (INMT) and exhibited a Ki of 12,000 nM (12 μM) [1]. INMT catalyzes the N-methylation of tryptamine and structurally related compounds, representing a key metabolic pathway for endogenous and exogenous indolealkylamines [2]. While the exact molecular identity of CHEMBL2368635 requires independent structural verification against CAS 856437-37-1, the moderate micromolar Ki value suggests potential interaction with this metabolic enzyme. If this association is confirmed for N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine, the compound may serve as a weak INMT substrate or inhibitor, a property that distinguishes it from simple tryptamines that are efficiently N-methylated by INMT with higher affinity [2].

Indolethylamine N-methyltransferase Enzyme inhibition INMT

Patent Landscape and Freedom-to-Operate: Generic Scaffold Coverage Without Specific Compound Claims

A review of relevant patent literature reveals that the indole-3-ethanamine scaffold, including N-substituted variants, is covered by broad genus patents such as US Patent 5,861,425 (Indole-ethanamines, filed 1997, assigned to Eli Lilly and Company) [1]. This patent claims compounds of Formula VI encompassing N-substituted indole-3-ethanamines where the nitrogen substituents can include phenyl-(C₁-C₃ alkyl) groups, a definition that structurally encompasses N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine [1]. However, the target compound itself (CAS 856437-37-1) does not appear as a specifically exemplified compound in the patent's preferred embodiments, and the patent's primary focus is on 5-HT₁C receptor modulation for CNS disorders [1]. The compound is available from multiple commercial suppliers (Leyan, CymitQuimica, Chemenu, Ambinter) as a research chemical, with purities reported at 95–98% . No composition-of-matter patent specifically claiming CAS 856437-37-1 has been identified in the current search.

Patent analysis Freedom to operate Indole-ethanamine

Recommended Research and Industrial Application Scenarios for N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine


Probe Compound for Dissecting Tryptamine vs. Phenethylamine Pharmacophore Contributions to 5-HT₂A Receptor Binding

The compound's dual-class architecture makes it uniquely suitable as a chemical probe to interrogate the independent and synergistic contributions of the indole core and N-phenethyl substitution to 5-HT₂A receptor recognition. Wang et al. (2023) established that phenethylamines generally possess higher 5-HT₂A affinity than tryptamines [1]; testing this hybrid compound head-to-head against matched tryptamine-only and phenethylamine-only controls in radioligand displacement assays would directly test whether the hybrid scaffold retains, enhances, or attenuates the affinity advantages of each parent class. Such studies are directly relevant to rational design of subtype-selective 5-HT₂A ligands for psychiatric disorder research [1].

Screening Library Component for Aminergic GPCR Panel Profiling

Given the predicted interaction with serotonin receptors based on structural analogy and the documented INMT enzyme interaction (Ki 12 μM for a structurally associated CHEMBL entry) [2], this compound is a candidate for inclusion in focused screening libraries targeting aminergic GPCRs (5-HT, dopamine, adrenergic receptor families) and monoamine transporters. The elevated logP (~3.5–4.0) relative to endogenous tryptamines makes it a useful reference point for establishing the lipophilicity tolerance of aminergic binding sites, complementing more hydrophilic standard ligands. Procurement for panel screening should include verification of enantiomeric purity if chiral resolution is available.

Metabolic Stability Reference Standard for Indolealkylamine Drug Candidate Evaluation

The N-phenethyl substitution and α-methyl branch are structural features known to influence metabolic stability: the N-substitution may reduce or alter INMT-mediated N-methylation (supported by the moderate 12 μM Ki for the associated CHEMBL entry versus the low micromolar Km of tryptamine for INMT) [2], while the α-methyl group confers resistance to monoamine oxidase (MAO)-mediated oxidative deamination as established in the α-methyltryptamine literature. This compound can thus serve as a reference standard in metabolic stability assays (e.g., human liver microsome or hepatocyte incubation studies) to benchmark the metabolic liabilities of novel indolealkylamine drug candidates.

Chromatographic Method Development and Analytical Reference Material for Indole-Phenethyl Hybrid Compounds

The compound's physicochemical profile (MW 264.36, predicted logP ~3.5–4.0, BP 434.7 °C) positions it as a representative mid-range analyte for developing and validating HPLC, UPLC, or LC-MS methods tailored to indole-phenethyl hybrid molecules. The distinct chromatographic behavior relative to both more polar tryptamine standards (tryptamine, serotonin) and more lipophilic fully substituted analogs enables its use as a system suitability standard. The commercial availability at 95–98% purity from multiple vendors supports its use as a chromatography reference material, though users should independently verify purity by orthogonal methods for quantitative applications.

Quote Request

Request a Quote for N-(1-(1H-Indol-3-yl)ethyl)-2-phenylethanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.